3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
The compound “3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It is a heterocyclic compound, which are cyclic compounds with at least two different elements as atom of ring members .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H16ClN5O2S and its molecular weight is 449.91 .Scientific Research Applications
Antibacterial Applications
Triazole derivatives have been investigated for their antibacterial potential. The presence of the triazole nucleus allows these compounds to interact with enzymes and receptors in biological systems. Researchers have explored the synthesis and antimicrobial activity of triazole analogues. Notable commercially available triazole-containing drugs include fluconazole (antifungal), voriconazole (antifungal), and rufinamide (antiepileptic) .
Antifungal Properties
Triazoles are commonly used in antifungal drugs due to their ability to inhibit fungal growth. Compounds like fluconazole and voriconazole are effective against various fungal infections. Their mode of action involves interfering with fungal cell membrane synthesis .
Anticancer Potential
Triazole derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis. Further studies are needed to optimize their efficacy and safety profiles .
Antioxidant Activity
Some triazole derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Investigating their antioxidant mechanisms and potential therapeutic applications is an active area of research .
Antiviral Applications
Triazoles have been studied for their antiviral potential. Researchers have explored their activity against various viruses, including HIV, influenza, and herpes simplex virus. Voriconazole, a triazole-based antifungal drug, has also shown antiviral effects .
Anti-Inflammatory and Analgesic Effects
Although less explored, some triazole derivatives exhibit anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and provide pain relief. Further research is needed to understand their mechanisms and clinical applications .
Antiepileptic Activity
Rufinamide, a triazole-containing drug, is used as an antiepileptic agent. It modulates sodium channels and reduces abnormal neuronal firing. Its efficacy in treating epilepsy has been established .
Sedative-Hypnotic Potential
Estazolam, another triazole-containing compound, acts as a sedative-hypnotic. It is used to manage anxiety and insomnia. Its mechanism involves enhancing GABAergic neurotransmission .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-15-6-8-16(9-7-15)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDDWBIXODHHKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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